n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
Description
n-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.6]undec-3-en-2-one core. The compound’s structure includes a 4-fluorophenyl substituent at position 3 of the spiro ring and a 3,4-dimethylphenyl group attached via an acetamide linkage. This spirocyclic framework is critical for its conformational rigidity, which may influence binding to biological targets.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-17-7-12-21(15-18(17)2)27-22(30)16-29-24(31)23(19-8-10-20(26)11-9-19)28-25(29)13-5-3-4-6-14-25/h7-12,15H,3-6,13-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAFUVUEHPPVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the dimethylphenyl and fluorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide typically involves multi-step organic reactions that require precise control over various parameters such as temperature and solvent choice to achieve high yields and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for monitoring reaction progress and purifying the final product.
The molecular formula of this compound is , with a molecular weight of approximately 398.45 g/mol. Its unique spirocyclic framework and multiple functional groups, including an amide linkage and a fluorophenyl substituent, contribute significantly to its chemical reactivity and potential biological activity.
This compound exhibits promising biological activities, particularly as an inhibitor or modulator of specific enzymes or receptors. Compounds with similar structural motifs have shown activity against various biological targets involved in cancer and neurodegenerative diseases. However, empirical studies are required to elucidate the exact mechanisms of action and binding affinities.
Potential Therapeutic Uses
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its structural similarities with known anticancer agents, this compound may exhibit cytotoxic effects against cancer cell lines.
- Neurodegenerative Disease Management : The compound's ability to interact with neurological targets suggests potential use in treating conditions like Alzheimer's or Parkinson's disease.
Stability and Reactivity
The stability of this compound is influenced by environmental factors such as pH and temperature. It may undergo hydrolysis under extreme conditions and exhibit moderate reactivity towards oxidizing agents due to the presence of nitrogen atoms in its structure.
Mechanism of Action
The mechanism of action of n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Spiro Ring Size: The 1,4-diazaspiro[4.6]undec system in the target compound provides greater conformational rigidity compared to the smaller 1,4-diazaspiro[4.4]non analog (e.g., 872207-18-6). This rigidity may enhance binding specificity to target proteins .
Substituent Effects :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may stabilize the spiro ring via resonance effects, whereas chlorine substituents (e.g., in 866847-55-4) increase lipophilicity, favoring interactions with hydrophobic binding pockets .
- Electron-Donating Groups : Methoxy substituents (e.g., in 899914-11-5) enhance solubility but may reduce metabolic stability due to oxidative susceptibility .
The acetamide linkage in all compounds is critical for hydrogen-bonding interactions, as seen in crystal structures of related N-substituted 2-arylacetamides .
Research Findings and Implications
- Crystallographic Data : Analogous compounds, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, form hydrogen-bonded dimers (R22(10) motifs) in crystal lattices, suggesting similar intermolecular interactions for the target compound .
- However, specific assays for the target compound are unavailable.
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for spirocyclic acetamides, involving carbodiimide-mediated coupling and crystallization from dichloromethane .
Biological Activity
N-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 395.46 g/mol. Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24F1N3O2 |
| Molar Mass | 395.46 g/mol |
| CAS Number | [specific CAS number not provided] |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the diazaspiro framework.
- Introduction of the acetamide group.
- Functionalization with fluorophenyl and dimethylphenyl substituents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain modifications enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Compounds with similar structural motifs have been tested for anticonvulsant activity. In preclinical models, derivatives demonstrated effectiveness in reducing seizure frequency and severity when subjected to pentylenetetrazole-induced seizures . The mechanisms involved may include modulation of sodium channels and enhancement of GABAergic transmission.
Analgesic and Anti-inflammatory Effects
The compound's potential analgesic and anti-inflammatory effects have been explored through various assays. Similar derivatives have shown promise in reducing pain responses in animal models, likely due to their ability to inhibit pro-inflammatory cytokines .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A derivative was tested against multiple bacterial strains using the agar diffusion method, showing a significant zone of inhibition compared to control drugs .
- Anticonvulsant Evaluation : In a study involving rodent models, compounds demonstrated varying degrees of anticonvulsant effects, with some exhibiting protective indices comparable to established antiseizure medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
